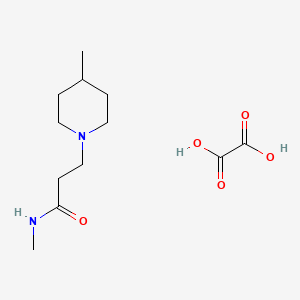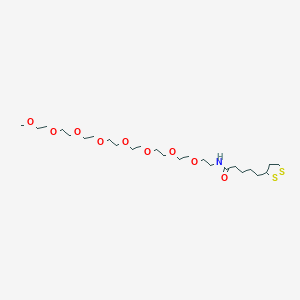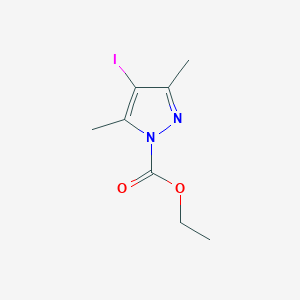
2,3-Difluoro-5-methoxy-4-methylphenylacetic acid
Descripción general
Descripción
2,3-Difluoro-5-methoxy-4-methylphenylacetic acid (DFMMPAA) is an organic compound with a molecular formula of C9H9F2O3. It is a colorless, odorless solid that is soluble in water and alcohols. DFMMPAA is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers, dyes, and catalysts. DFMMPAA has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Aplicaciones Científicas De Investigación
Analysis of Environmental Contaminants
Studies have focused on the environmental impact and analytical detection of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which share structural similarities with the compound of interest. These studies explore the distribution, toxicology, and environmental fate of such compounds, highlighting the importance of understanding their behavior and impacts in natural ecosystems and human health (Islam et al., 2017).
Sorption and Environmental Behavior
Research on the sorption of phenoxy herbicides to various environmental matrices, including soil and organic matter, provides insight into how these compounds interact with their surroundings. This knowledge is crucial for predicting the mobility and persistence of similar compounds in the environment (Werner et al., 2012).
Advanced Oxidation Processes
The degradation pathways and by-products of pharmaceuticals like acetaminophen under advanced oxidation processes have been studied, offering a perspective on how complex organic molecules can be broken down in water treatment processes. Such methodologies could be applicable to the study and environmental management of various phenylacetic acid derivatives (Qutob et al., 2022).
Biodegradation and Metabolic Pathways
The microbial degradation of polyfluoroalkyl chemicals, which include structurally complex and environmentally persistent compounds, has been reviewed to understand their biodegradation pathways and the potential for environmental remediation. Insights from these studies could inform approaches to managing compounds with challenging degradation profiles (Liu & Avendaño, 2013).
Propiedades
IUPAC Name |
2-(2,3-difluoro-5-methoxy-4-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-5-7(15-2)3-6(4-8(13)14)10(12)9(5)11/h3H,4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDGOTDIHBABOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-5-methoxy-4-methylphenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline](/img/structure/B1407583.png)


![2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol](/img/structure/B1407586.png)
![1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1407588.png)
![(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride](/img/structure/B1407589.png)


![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1407596.png)

![6-(2-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407599.png)